2-Imidazolidone hemihydrate
Overview
Description
2-Imidazolidone hemihydrate is a useful research compound. Its molecular formula is C6H14N4O3 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that the formation of imidazolidin-2-ones from 1,2-diamines and co2 can be efficiently achieved using certain promoters and activators . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
The compound is known to be involved in various synthetic routes, indicating its potential role in multiple biochemical processes .
Pharmacokinetics
It has a melting point of 58 °C, a boiling point of 335.5 °C, and a density of 1.3 g/cm3 at 20 °C . These properties may influence the compound’s bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Imidazolidone Hemihydrate. For instance, the compound’s reactivity may be affected by temperature, as suggested by its known physical properties . .
Properties
IUPAC Name |
imidazolidin-2-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRJGGOOWATRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1.C1CNC(=O)N1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121325-67-5 | |
Record name | 121325-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Imidazolidone Hemihydrate in the modification of adsorption resins?
A1: In the study, this compound was used as a chemical modifier to create a novel adsorption resin (named FJ-2). While the exact mechanism of modification wasn't detailed in the abstract, it's stated that this modification, alongside others, resulted in the resin having "predominant micropores/mesopores, [and] moderate specific surface area" []. These properties are desirable for enhancing the adsorption capacity of the resin.
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